molecular formula C12H17F2N3O4 B15119280 3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide

3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide

Cat. No.: B15119280
M. Wt: 305.28 g/mol
InChI Key: MHJXHOPMDHDSCR-UHFFFAOYSA-N
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Description

3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[45]decane-8-carboxamide is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide typically involves multiple steps. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another method includes a three-step synthesis route that affords pure products with high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, as a delta opioid receptor-selective agonist, it binds to the delta opioid receptors in the body, modulating pain signals and potentially providing analgesic effects . The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide apart from similar compounds is its specific difluoroethyl group, which may confer unique pharmacological properties and enhance its binding affinity to certain receptors.

Properties

Molecular Formula

C12H17F2N3O4

Molecular Weight

305.28 g/mol

IUPAC Name

3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide

InChI

InChI=1S/C12H17F2N3O4/c1-2-15-10(19)16-5-3-12(4-6-16)9(18)17(7-8(13)14)11(20)21-12/h8H,2-7H2,1H3,(H,15,19)

InChI Key

MHJXHOPMDHDSCR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC2(CC1)C(=O)N(C(=O)O2)CC(F)F

Origin of Product

United States

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